

Application Note: Synthesis and Functionalization of trans-4-Undecylcyclohexane Derivatives

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Compound of Interest

Compound Name: Undecylcyclohexane

CAS No.: 54105-66-7

Cat. No.: B1584076

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Executive Summary

This application note details the robust synthesis and functionalization of 4-**undecylcyclohexane** derivatives, specifically focusing on the thermodynamically stable trans-isomers. These motifs are critical "rigid cores" in the design of nematic liquid crystals (LCs) and serve as lipophilic spacers in drug delivery systems (e.g., proteolysis-targeting chimeras or PROTACs).

Unlike short-chain analogs, the C11 (undecyl) chain introduces significant solubility challenges and van der Waals interactions that necessitate modified protocols. This guide provides a self-validating workflow for converting aromatic precursors (4-undecylphenol or 4-undecylbenzoic acid) into high-purity cyclohexane building blocks.

Key Applications

- **Liquid Crystals:** trans-4-**Undecylcyclohexane** carboxylic acid esters exhibit wide nematic ranges and low viscosity.
- **Tribology:** Functionalized alkylcyclohexanes act as high-performance, thermally stable lubricant additives.

- Medicinal Chemistry: The undecylcyclohexyl group serves as a bulky, hydrophobic pharmacophore to improve membrane permeability.

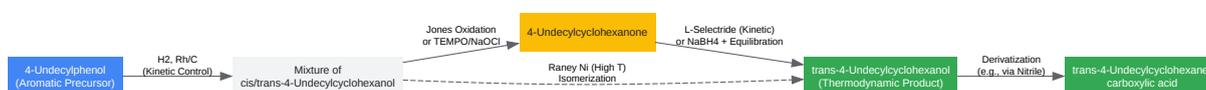
Synthetic Strategy & Causality

The synthesis hinges on the stereoselective reduction of aromatic rings. Direct hydrogenation often yields a mixture of cis and trans isomers. For LC and biological applications, the trans isomer (diequatorial conformation) is strictly required due to its linearity and structural rigidity.

Core Pathway Logic

- Hydrogenation: High-pressure catalytic hydrogenation reduces the aromatic ring. Ruthenium (Ru) or Rhodium (Rh) catalysts are preferred over Nickel to prevent hydrogenolysis of the alkyl chain or functional groups.
- Oxidation/Isomerization: If the cis isomer is dominant (kinetic product), an oxidation-reduction cycle or base-mediated equilibration is used to access the thermodynamic trans product.
- Functionalization: The resulting cyclohexanone or carboxylic acid serves as a divergent point for esterification or amidation.

Mechanistic Pathway Diagram



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Figure 1: Strategic pathway for accessing stereochemically pure **undecylcyclohexane** derivatives. The ketone intermediate allows for stereochemical reset.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation of 4-Undecylphenol

Objective: Reduction of the aromatic ring while preserving the C11 alkyl chain. Precursor: 4-Undecylphenol (CAS: 1843-01-2) or synthesized via Friedel-Crafts acylation of phenol with undecanoyl chloride followed by Clemmensen reduction.

Reagents:

- Substrate: 4-Undecylphenol (10.0 g, 40.3 mmol)
- Catalyst: 5% Rh/C (500 mg, 5 wt% loading) or 5% Ru/Al₂O₃ (for higher pressures)
- Solvent: Isopropyl Alcohol (IPA) or Cyclohexane (100 mL)
- Gas: Hydrogen ()^[1]

Procedure:

- Loading: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve 4-undecylphenol in IPA. The long alkyl chain reduces solubility in methanol; IPA or cyclohexane is critical for homogeneity.
- Catalyst Addition: Add the Rh/C catalyst carefully under an inert argon atmosphere. Caution: Dry Rh/C is pyrophoric.
- Hydrogenation:
 - Purge the vessel 3x with , then 3x with .
 - Pressurize to 50 bar (725 psi).
 - Heat to 80°C and stir at 1000 rpm for 12 hours.
 - Note: Higher temperatures (>100°C) favor the thermodynamic trans isomer but increase the risk of hydrogenolysis.

- Work-up: Cool to room temperature (RT). Vent
. Filter the catalyst through a Celite pad. Rinse with warm IPA.
- Isolation: Concentrate the filtrate under reduced pressure to yield a waxy white solid (mixture of cis/trans-4-undecylcyclohexanol).

Validation Check:

- ^1H NMR (CDCl_3): Disappearance of aromatic protons (6.7–7.2 ppm). Appearance of methine protons at ~3.6 ppm (CH-OH).
- Yield: Expect >95% conversion.

Protocol B: Oxidation to 4-Undecylcyclohexanone

Objective: Convert the alcohol mixture to a single ketone intermediate for stereochemical correction.

Reagents:

- Substrate: 4-Undecylcyclohexanol (crude from Protocol A)
- Oxidant: NaOCl (Bleach, 10-13%) + TEMPO (catalytic) + KBr
- Solvent: Dichloromethane (DCM) / Water biphasic system

Procedure:

- Dissolve the alcohol (10 g) in DCM (100 mL) and add a solution of KBr (0.5 g) in water (10 mL). Cool to 0°C.
- Add TEMPO (60 mg).
- Slowly add aqueous NaOCl (1.2 equiv) while maintaining internal temperature <10°C. The mixture will turn orange-red.
- Stir vigorously for 1 hour. Quench with saturated

- Extraction: Separate layers. Extract aqueous phase with DCM. Wash organics with brine, dry over _____, and concentrate.
- Purification: Recrystallization from hexane/ethanol is often possible, or use short-path silica filtration.

Data Output:

Parameter	Specification
Appearance	White crystalline solid or waxy solid
IR Spectrum	Strong C=O stretch at $\sim 1715\text{ cm}^{-1}$

| Melting Point | 45–48°C (approximate for C11 derivative) |

Protocol C: Synthesis of trans-4-Undecylcyclohexanecarboxylic Acid

Objective: Synthesis of the mesogenic core. This protocol uses a nitrile intermediate to ensure trans selectivity via thermodynamic equilibration during hydrolysis.

Procedure:

- Tosylation: React 4-undecylcyclohexanol (trans-enriched or mixture) with Tosyl chloride/Pyridine.
- Cyanation: React the Tosylate with NaCN in DMSO at 90°C. This reaction inverts stereochemistry (e.g., cis-tosylate to trans-nitrile).
 - Alternative: Use the ketone from Protocol B. React with TosMIC (Tosylmethyl isocyanide) to form the nitrile directly.

- Hydrolysis:
 - Reflux the nitrile in 50%
/ Acetic Acid for 24 hours.
 - The harsh acidic conditions promote equilibration to the thermodynamic trans-acid (diequatorial).
- Purification (Critical Step):
 - The crude acid is often a mixture of trans (major) and cis (minor).
 - Recrystallization: Dissolve in hot glacial acetic acid or hexane. Cool slowly to 4°C. The trans-isomer, being more linear and crystalline, precipitates preferentially.

Analytical Characterization & QC

To ensure the material is suitable for Liquid Crystal applications (where 99.9% purity is often required), the following QC metrics are mandatory.

Stereochemical Assignment (NMR)

The conformation of the cyclohexane ring is determined by the coupling constants of the methine proton at position 1.

- trans-Isomer (Diequatorial): The proton at C1 is axial (). It exhibits a large coupling constant (Hz) with the adjacent axial protons.
 - Signal: Broad triplet of triplets (tt) at ~3.6 ppm (for alcohol) or ~2.3 ppm (for acid).
- cis-Isomer (Axial-Equatorial): The proton at C1 is equatorial (). It exhibits smaller couplings (

Hz).

- Signal: Narrow multiplet or broad singlet.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is essential to determine the phase transition temperatures (Crystal

Nematic

Isotropic).

Property	trans-Isomer	cis-Isomer
Melting Point	Higher (More crystalline packing)	Lower
Solubility (Hexane)	Lower (Requires heating)	Higher
Retention Time (GC)	Typically elutes second (on non-polar columns)	Typically elutes first

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